molecular formula C12H20N2O3 B6242427 rac-tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, trans CAS No. 1903986-47-9

rac-tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, trans

Cat. No.: B6242427
CAS No.: 1903986-47-9
M. Wt: 240.3
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Description

rac-tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, trans: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyanomethyl group, a hydroxyl group, and a tert-butyl ester group attached to a piperidine ring. The term “rac” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, trans typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The cyanomethyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

rac-tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate: Lacks the racemic mixture, containing only one enantiomer.

    tert-butyl (3S,4S)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate: The enantiomer of the compound .

    tert-butyl (3R,4R)-3-(methyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a methyl group instead of a cyanomethyl group.

Uniqueness

rac-tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, trans is unique due to its specific stereochemistry and the presence of both a cyanomethyl and a hydroxyl group. This combination of functional groups and stereochemistry can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1903986-47-9

Molecular Formula

C12H20N2O3

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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